molecular formula C8H9NO4S B12943554 (S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid

(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid

Cat. No.: B12943554
M. Wt: 215.23 g/mol
InChI Key: UHVPGARMSKWFID-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is a chiral compound with a thiophene ring substituted with an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and a suitable amino acid derivative.

    Coupling Reaction: The amino acid derivative is coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid: The enantiomer of the (S)-isomer, with similar but distinct properties.

    Thiophene-2-carboxylic acid: The parent compound without the amino acid side chain.

    4-(2-Amino-2-carboxyethyl)thiophene: A related compound with a different substitution pattern.

Uniqueness

(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is unique due to its chiral nature and the presence of both an amino acid side chain and a thiophene ring. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO4S/c9-5(7(10)11)1-4-2-6(8(12)13)14-3-4/h2-3,5H,1,9H2,(H,10,11)(H,12,13)/t5-/m0/s1

InChI Key

UHVPGARMSKWFID-YFKPBYRVSA-N

Isomeric SMILES

C1=C(SC=C1C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.